molecular formula C11H8N2O3S B14599468 4-(2,2-Dicyanoethenyl)phenyl methanesulfonate CAS No. 60595-34-8

4-(2,2-Dicyanoethenyl)phenyl methanesulfonate

Cat. No.: B14599468
CAS No.: 60595-34-8
M. Wt: 248.26 g/mol
InChI Key: GZTODHJSHUDOFH-UHFFFAOYSA-N
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Description

4-(2,2-Dicyanoethenyl)phenyl methanesulfonate is an organic compound that features a phenyl ring substituted with a dicyanoethenyl group and a methanesulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dicyanoethenyl)phenyl methanesulfonate typically involves the reaction of 4-bromophenyl methanesulfonate with malononitrile under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the bromine atom is replaced by the dicyanoethenyl group. The reaction conditions often include the use of a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dicyanoethenyl)phenyl methanesulfonate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

Scientific Research Applications

4-(2,2-Dicyanoethenyl)phenyl methanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,2-Dicyanoethenyl)phenyl methanesulfonate involves its ability to undergo nucleophilic and electrophilic reactions. The dicyanoethenyl group acts as an electron-withdrawing group, making the phenyl ring more susceptible to electrophilic attack. The methanesulfonate ester can be hydrolyzed to release methanesulfonic acid, which can further participate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2-Dicyanoethenyl)phenyl methanesulfonate is unique due to the presence of the dicyanoethenyl group, which significantly alters its electronic properties and reactivity compared to other methanesulfonate esters. This makes it particularly useful in applications requiring strong electron-withdrawing groups and high reactivity.

Properties

CAS No.

60595-34-8

Molecular Formula

C11H8N2O3S

Molecular Weight

248.26 g/mol

IUPAC Name

[4-(2,2-dicyanoethenyl)phenyl] methanesulfonate

InChI

InChI=1S/C11H8N2O3S/c1-17(14,15)16-11-4-2-9(3-5-11)6-10(7-12)8-13/h2-6H,1H3

InChI Key

GZTODHJSHUDOFH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1=CC=C(C=C1)C=C(C#N)C#N

Origin of Product

United States

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